Neo-tetrazolium,diformazan

Description

Historical Context and Significance of Tetrazolium Salt Derivatives in Research

The history of formazans and tetrazolium salts dates back over a century. dergipark.org.tr In 1875, Friese produced the first formazan (B1609692), a cherry-red compound, by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane. nih.gov Nineteen years later, in 1894, von Pechmann and Runge successfully oxidized a formazan to synthesize the first tetrazolium salt. dergipark.org.trnih.gov This discovery of the reversible oxidation-reduction process was a significant milestone. dergipark.org.tr

The biological applications of these compounds began to be explored in 1941 by Kuhn and Jerchel. dergipark.org.tr Their work paved the way for the use of tetrazolium salts in various biological assays. Over the years, numerous derivatives of tetrazolium salts have been synthesized, though only a select few have found widespread use in research. nih.gov These compounds have become essential tools, for instance, in testing seed viability, where they were used to overcome the toxicity issues associated with selenium salts previously employed for the same purpose. scielo.br The reduction of tetrazolium salts by dehydrogenase enzymes in living tissues results in the formation of colored formazan, providing a visual indicator of metabolic activity. scielo.br

Role of Neo-tetrazolium, Diformazan as a Redox Indicator and Chromogenic Probe in Scientific Investigations

Neo-tetrazolium, and its reduced form, diformazan, play a pivotal role as a redox indicator and chromogenic probe in a multitude of scientific investigations. chemimpex.com Tetrazolium salts, which are typically colorless or pale yellow, are reduced to intensely colored formazan products by metabolically active cells. conicet.gov.arwisdomlib.org This transformation is the cornerstone of their application in assessing cellular health and enzymatic activity. chemimpex.com

The reduction of neo-tetrazolium chloride to a colored diformazan involves a four-electron reaction. oup.com This process is often mediated by cellular enzymes, such as dehydrogenases, and reducing agents like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H). conicet.gov.arevitachem.comnih.gov The resulting diformazan is a colored, often insoluble, precipitate, allowing for the colorimetric quantification of various biological processes. dergipark.org.trchemimpex.com For instance, in the presence of dehydrogenase enzymes, electrons are transferred to the tetrazolium salt, leading to the formation of the formazan precipitate. nih.gov This reaction is sensitive to the presence of oxygen, which can compete for the electrons, thereby reducing the rate of formazan production. nih.govnii.ac.jp

The properties of the specific tetrazolium salt and its resulting formazan are critical for its application. For example, some formazans are lipophilic and require organic solvents for solubilization, while others derived from sulfonated tetrazolium salts are water-soluble. conicet.gov.ar The choice of tetrazolium salt depends on factors such as its redox potential, molecular size for cell membrane penetration, and lack of enzyme inhibition. kcl.ac.uk

Overview of Key Research Domains Utilizing Neo-tetrazolium, Diformazan

The versatile nature of neo-tetrazolium, diformazan has led to its application across a wide array of research domains.

Key Research Applications of Neo-tetrazolium, Diformazan:

| Research Domain | Specific Application | Description |

| Biological Assays | Cell Viability and Cytotoxicity | Used in assays like the MTT assay to measure cell proliferation and the cytotoxic effects of drugs or other treatments. chemimpex.comconicet.gov.ar |

| Enzymology | Quantification of Enzymatic Activity | Serves as a colorimetric indicator to quantify the activity of enzymes, particularly dehydrogenases. nih.govchemimpex.com |

| Histochemistry | Detection of Dehydrogenase Activity | Employed in tissue sections to visualize the localization of dehydrogenase activity. conicet.gov.ar |

| Cancer Research | Anti-cancer Drug Screening | Utilized to determine the efficacy of anti-cancer drugs by assessing their impact on cell viability. dergipark.org.tr |

| Toxicology | Toxicity Assessment | Used to evaluate the toxicity of various compounds and environmental samples. chemimpex.com |

| Pharmaceutical Development | Drug Efficacy Testing | Aids in evaluating the effectiveness of new pharmaceutical compounds. chemimpex.com |

| Microbiology | Microbial Viability Assays | Applied to assess the viability of bacteria, including those in biofilms. conicet.gov.arnih.gov |

| Plant Sciences | Seed Viability Testing | Used as an indicator for seed germination and viability. scielo.brconicet.gov.ar |

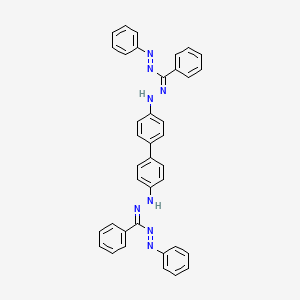

Structure

3D Structure

Properties

Molecular Formula |

C38H30N8 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

N-phenylimino-N'-[4-[4-[(2Z)-2-[phenyl(phenyldiazenyl)methylidene]hydrazinyl]phenyl]anilino]benzenecarboximidamide |

InChI |

InChI=1S/C38H30N8/c1-5-13-31(14-6-1)37(43-39-33-17-9-3-10-18-33)45-41-35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-46-38(32-15-7-2-8-16-32)44-40-34-19-11-4-12-20-34/h1-28,41-42H/b43-39?,44-40?,45-37-,46-38- |

InChI Key |

YEXAUFHZBGJZLX-ABZOTEBOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)C3=CC=C(C=C3)N/N=C(\N=NC4=CC=CC=C4)/C5=CC=CC=C5)/N=NC6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)C3=CC=C(C=C3)NN=C(C4=CC=CC=C4)N=NC5=CC=CC=C5)N=NC6=CC=CC=C6 |

Origin of Product |

United States |

Biochemical and Cellular Research Applications of Neo Tetrazolium, Diformazan

Mechanistic Basis of Tetrazolium Salt Reduction in Biological Contexts

The utility of Neo-tetrazolium in cellular assays is predicated on its ability to be reduced by metabolically active cells into a colored formazan (B1609692) product. This reduction is not a spontaneous event but is rather intricately linked to the enzymatic activity and the redox state of the cell.

Role of Cellular Dehydrogenases and Nicotinamide (B372718) Adenine (B156593) Dinucleotides

The biochemical reduction of tetrazolium salts like Neo-tetrazolium is primarily dependent on the activity of various cellular dehydrogenases. These enzymes play a crucial role in cellular respiration and metabolism by catalyzing the transfer of electrons from a substrate to an electron acceptor. In the context of tetrazolium reduction, the reduced forms of nicotinamide adenine dinucleotides, namely NADH and NADPH, act as essential coenzymes and electron donors.

Localization of Formazan Product Formation within Cellular Compartments

Upon entering a viable cell, Neo-tetrazolium is reduced to its insoluble formazan derivative. The precise intracellular localization of this formazan product has been a subject of investigation, with much of the understanding derived from studies of similar tetrazolium salts like MTT.

Initially, it was believed that the primary site of tetrazolium reduction was the mitochondria, given the high concentration of dehydrogenases in this organelle. However, subsequent research has revealed a more complex picture. While mitochondrial dehydrogenases are significant contributors, formazan deposits have also been observed in other cellular compartments, including the cytoplasm and associated with the endoplasmic reticulum and the plasma membrane. The lipophilic nature of the formazan product leads to its accumulation in lipid-rich structures within the cell.

Quantitative Spectrophotometric Assays for Cellular Responses

The formation of a colored formazan product upon the reduction of Neo-tetrazolium allows for the straightforward quantification of cellular responses using spectrophotometry. By measuring the absorbance of the solubilized formazan, researchers can obtain quantitative data on cell viability, proliferation, cytotoxicity, and enzyme activity.

Assessment of Cell Viability and Proliferation in in vitro Models

A primary application of Neo-tetrazolium, diformazan is in the assessment of cell viability and proliferation in in vitro cell culture models. chemimpex.com In these assays, a known number of cells are cultured in the presence of a test substance. Following an incubation period, Neo-tetrazolium is added, and the amount of formazan produced is quantified. A higher absorbance reading is indicative of a greater number of viable, metabolically active cells.

This principle is widely used to study the effects of various compounds on cell growth. For instance, a compound that promotes cell proliferation will result in a higher formazan production compared to an untreated control, while a compound that inhibits growth will lead to a lower formazan signal.

Table 1: Representative Data for a Cell Proliferation Assay Using a Tetrazolium-Based Method This table presents illustrative data typical of a cell proliferation experiment using a tetrazolium salt assay. The values are representative and intended to demonstrate the principles of the assay.

| Concentration of Growth Factor (ng/mL) | Absorbance at 570 nm (Mean ± SD) | Percentage of Cell Proliferation (%) |

| 0 (Control) | 0.250 ± 0.015 | 100 |

| 1 | 0.375 ± 0.020 | 150 |

| 10 | 0.625 ± 0.030 | 250 |

| 50 | 0.875 ± 0.045 | 350 |

| 100 | 0.950 ± 0.050 | 380 |

Determination of Cellular Cytotoxicity and Antiproliferative Effects

Conversely, Neo-tetrazolium assays are extensively employed to determine the cytotoxic and antiproliferative effects of chemical compounds, such as potential anticancer drugs. chemimpex.com In these experiments, cells are treated with varying concentrations of the test compound. A reduction in the amount of formazan produced, and thus a lower absorbance reading, indicates a decrease in cell viability, signifying a cytotoxic effect.

From the dose-response curve generated from such data, a key parameter known as the IC50 value can be determined. The IC50 represents the concentration of a compound that inhibits 50% of the cell population's viability. nih.gov

Table 2: Illustrative Data for a Cytotoxicity Assay to Determine the IC50 Value of a Compound This table provides a representative dataset from a cytotoxicity experiment using a tetrazolium-based assay to calculate the IC50 value of a hypothetical compound. The data is for illustrative purposes.

| Concentration of Compound (µM) | Absorbance at 570 nm (Mean ± SD) | Percentage of Cell Viability (%) |

| 0 (Control) | 1.200 ± 0.050 | 100 |

| 1 | 1.080 ± 0.045 | 90 |

| 5 | 0.840 ± 0.035 | 70 |

| 10 | 0.600 ± 0.025 | 50 |

| 20 | 0.360 ± 0.015 | 30 |

| 50 | 0.120 ± 0.010 | 10 |

Evaluation of Enzyme Activities

Beyond whole-cell assays, Neo-tetrazolium, diformazan can also be utilized to evaluate the activity of specific dehydrogenase enzymes in cell lysates or purified enzyme preparations. chemimpex.com By providing the enzyme with its specific substrate and the necessary cofactors (NADH or NADPH), the rate of Neo-tetrazolium reduction can be measured spectrophotometrically. This allows for the kinetic analysis of enzyme activity, including the determination of parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 3: Example of Data for Determining Dehydrogenase Activity Using a Tetrazolium Salt This table presents hypothetical data from an experiment measuring the activity of a dehydrogenase enzyme at varying substrate concentrations using a tetrazolium-based assay. This data is for illustrative purposes.

| Substrate Concentration (mM) | Rate of Formazan Production (Absorbance/min) |

| 0.1 | 0.05 |

| 0.2 | 0.09 |

| 0.5 | 0.18 |

| 1.0 | 0.25 |

| 2.0 | 0.33 |

| 5.0 | 0.40 |

| 10.0 | 0.42 |

Analysis of Oxidative Stress Responses

Neo-tetrazolium and its resulting diformazan play a significant role in the study of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. thermofisher.comnih.gov The utility of neo-tetrazolium in this context stems from its function as a redox indicator. chemimpex.com Cellular reductants, particularly those generated in greater amounts during oxidative stress such as superoxide (B77818) radicals and reduced nicotinamide adenine dinucleotide (NADH), can reduce the tetrazolium salt. researchgate.netnih.gov This reduction process yields the intensely colored and often insoluble neo-tetrazolium diformazan. smolecule.com

The principle of the assay is that the quantity of diformazan produced is proportional to the level of reducing agents present, which in turn indicates the degree of oxidative stress. nih.gov When cells are under oxidative stress, there is an increased activity of enzymes and metabolic processes that produce superoxide and other ROS. These species can directly or indirectly lead to the reduction of neo-tetrazolium chloride. The resulting colored diformazan precipitate can be quantified spectrophotometrically, providing a measure of cellular metabolic and oxidative state. smolecule.com This method is analogous to assays using other tetrazolium salts, such as the nitroblue tetrazolium (NBT) assay, which is a direct method for measuring the degree of oxidation within a cell. nih.gov

Research findings have demonstrated the utility of tetrazolium-based assays in quantifying oxidative bursts in various cell types. For instance, studies on the plant hypersensitive response to pathogens have used tetrazolium dyes to quantify the production of superoxide radicals, a key feature of the oxidative burst that precedes cell death. nih.gov Similarly, in immune cells like macrophages, the generation of superoxide by the NADPH oxidase enzyme complex during phagocytosis can be visualized and measured by the reduction of a tetrazolium salt to its diformazan precipitate within the phagosome. nih.gov

Table 1: Application of Tetrazolium Salts in Oxidative Stress Analysis

| Tetrazolium Salt | Analyte/Process Detected | Cellular Context | Detection Method | Research Focus |

| Neo-tetrazolium | General cellular reductase activity / ROS | Various cell types in culture | Spectrophotometry | General oxidative stress, toxicology chemimpex.comsmolecule.com |

| Nitroblue Tetrazolium (NBT) | Superoxide radicals | Phagocytic immune cells | Microscopy, Spectrophotometry | Respiratory burst, inflammation nih.govnih.gov |

| XTT | Superoxide radicals | Plant cells | Spectrophotometry | Plant-pathogen interactions, hypersensitive response nih.gov |

Histochemical and Microscopic Applications for Biological Site Staining

Neo-tetrazolium chloride is widely utilized in histochemistry for the localization and visualization of dehydrogenase enzyme activity within tissues and cells. conicet.gov.arnih.gov Dehydrogenases are a class of enzymes that oxidize a substrate by transferring electrons to an acceptor, often NAD+ or FAD. nih.gov The principle of this histochemical application relies on the reduction of the soluble, weakly colored neo-tetrazolium salt by the reducing equivalents (NADH or FADH₂) generated by the dehydrogenase activity. researchgate.netconicet.gov.ar

This reduction results in the formation of neo-tetrazolium diformazan, a highly colored, lipophilic, and insoluble precipitate. smolecule.comconicet.gov.ar Because the diformazan product is insoluble, it precipitates at the precise subcellular location of the enzymatic activity. nih.gov This allows for the direct visualization of specific metabolic sites within a cell or tissue section using light microscopy. The dark red or purple color of the neo-tetrazolium diformazan provides a distinct stain against the unstained background tissue. smolecule.com

This technique is particularly valuable for identifying and mapping metabolic activity in different tissues or cell populations. For example, it has been used to assess succinate (B1194679) dehydrogenase (SDH) activity, a key enzyme in both the citric acid cycle and the electron transport chain. physiology.org By incubating tissue sections with succinate (the substrate), neo-tetrazolium chloride, and other necessary co-factors, researchers can pinpoint mitochondrial activity within cells. physiology.org The intensity of the resulting diformazan stain can be quantified using techniques like microdensitometry, providing a quantitative measure of enzyme velocity in specific cellular regions. physiology.org This method has proven effective in studying functional heterogeneity in mitochondria and the effects of inflammation on cellular metabolism. physiology.org

Table 2: Histochemical Applications of Neo-tetrazolium Diformazan

| Application | Target Enzyme Class | Principle | Result | Analytical Method |

| Enzyme Localization | Dehydrogenases (e.g., Succinate Dehydrogenase, Lactate Dehydrogenase) | Reduction of soluble neo-tetrazolium chloride by enzyme-generated NADH/FADH₂. nih.govconicet.gov.ar | Formation of an insoluble, colored diformazan precipitate at the site of enzyme activity. smolecule.com | Light Microscopy, Confocal Microscopy physiology.org |

| Metabolic Mapping | Oxidoreductases | Staining intensity correlates with the rate of enzymatic reaction. | Visualization of regions with high vs. low metabolic activity. | Densitometry, Image Analysis physiology.org |

| Cell Viability | Dehydrogenases in metabolically active cells | Reduction of tetrazolium is dependent on active cellular respiration. nih.gov | Staining indicates viable cells capable of metabolic activity. | Microscopy |

Analytical Chemistry Methodologies Involving Neo Tetrazolium, Diformazan

Spectrophotometric Quantification in Diverse Analytical Systems

The intense color of neo-tetrazolium diformazan allows for its quantification using spectrophotometry. This principle is widely applied in biochemical and cellular assays to determine the metabolic activity of cells. Viable cells with active metabolism can reduce neo-tetrazolium chloride to its diformazan, and the amount of diformazan produced is proportional to the number of viable cells. This colorimetric change can be measured to quantify enzymatic activity. chemimpex.com

The formazan (B1609692) deposits exhibit a distinct absorbance spectrum, which allows for their specific detection. For instance, the formazan derived from Nitroblue Tetrazolium (NBT), a related tetrazolium salt, shows a peak absorbance at 655 nm, well separated from the peak of its unreacted form. researchgate.net This spectral separation is crucial for accurate quantification without interference from the unreacted tetrazolium salt.

| Compound | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| Neo-tetrazolium Diformazan | ~540-600 nm | Not specified | Organic Solvents (e.g., DMSO, isopropanol) |

| Nitroblue Tetrazolium Formazan | 655 nm | Not specified | Not specified |

Note: Specific spectral data for neo-tetrazolium diformazan can vary depending on the solvent and specific assay conditions.

Development of Chemosensors and Biosensors based on Formazan Derivatives

The unique chemical structure of formazans, including derivatives of neo-tetrazolium diformazan, makes them suitable for the development of chemosensors and biosensors. These sensors can be designed to detect a variety of analytes through mechanisms that induce a measurable change in the formazan's properties, such as color or fluorescence.

Formazan derivatives have been successfully synthesized and utilized as selective colorimetric chemosensors for anions. For example, novel nitro-substituted formazan derivatives have demonstrated a high sensitivity and selectivity for fluoride anions. rsc.organadolu.edu.trresearchgate.netrsc.org The interaction between the formazan sensor and the fluoride anion results in a distinct color change that can be detected by the naked eye or quantified by UV-vis spectroscopy. rsc.orgresearchgate.netrsc.org This interaction is often facilitated by hydrogen bonding between the hydrazo group of the formazan and the anion. rsc.orgrsc.org

Research has shown that certain formazan-based sensors can detect fluoride anions at levels below the World Health Organization's permitted limit. rsc.orgrsc.org The change in color is often accompanied by a significant shift in the absorbance spectrum (Δλ), which can be as large as 138 nm. rsc.orgresearchgate.netrsc.org

| Formazan Derivative | Target Anion | Color Change | Detection Limit |

| FNB | Fluoride (F-) | Red to Green to Blue | 0.051 ppm |

| FDNB | Fluoride (F-) | Yellow to Red | Not specified |

Data from studies on novel nitro-substituted formazan derivatives. rsc.orgresearchgate.netrsc.org

The nitrogen atoms within the formazan structure can act as ligands, enabling the complexation of metal ions. This property can be harnessed to develop sensors for the detection of specific metal ions. While detailed studies specifically on neo-tetrazolium diformazan for metal ion sensing are not extensively documented in the provided context, the general principle of formazan-metal complexation is a known strategy in analytical chemistry. However, it's important to note that the presence of certain metals, such as zinc, magnesium, and manganese, can interfere with tetrazolium-based assays by directly reducing the tetrazolium salt to formazan, leading to inaccurate results. mdpi.com

Applications in Environmental Monitoring for Toxicological Assessment

Tetrazolium salts, including neo-tetrazolium chloride, are employed in environmental monitoring to assess the toxicological impact of various substances. chemimpex.com These assays are often used to evaluate the health of microbial communities in soil and water. chemimpex.com The principle relies on the fact that viable microorganisms with active respiratory chains can reduce the tetrazolium salt to the colored formazan. A decrease in formazan production in the presence of a potential toxin indicates a reduction in microbial viability or metabolic activity, thus signaling a toxic effect.

However, studies have shown that some tetrazolium salts can be toxic to certain groundwater bacteria at concentrations typically used in these assays. nih.gov This highlights the importance of careful selection of the tetrazolium salt and its concentration for specific environmental applications to avoid underestimation of microbial activity. nih.gov

Integration in Pharmaceutical Analysis and Drug Development Workflows

Tetrazolium-based assays are a cornerstone of pharmaceutical analysis and drug development, primarily for assessing cell viability and cytotoxicity. chemimpex.comchemimpex.comresearchgate.net These assays are used in high-throughput screening to evaluate the efficacy of potential anticancer drugs and other therapeutic agents. nih.govnih.govyoutube.com The reduction of neo-tetrazolium chloride to its diformazan by metabolically active cells provides a quantitative measure of cell health. chemimpex.com

A convenient spectrophotometric method for the determination of diethylstilbestrol and its dipropionate form has been developed using triphenyltetrazolium chloride, a related tetrazolium salt. nih.gov This demonstrates the potential for direct application of tetrazolium salts in the quantitative analysis of pharmaceutical compounds.

The development of assays using water-soluble tetrazolium salts has further streamlined these processes by eliminating the need for a solubilization step, thus shortening the assay time. nih.govnih.gov These assays play a crucial role in the early stages of drug discovery by providing a rapid and reliable method for screening large numbers of compounds. nih.govyoutube.comox.ac.uk

| Assay Type | Application in Drug Development | Principle |

| Cell Viability/Cytotoxicity | Screening of anticancer drugs, toxicity testing of new chemical entities | Reduction of tetrazolium salt to colored formazan by viable cells |

| Quantitative Analysis | Determination of active pharmaceutical ingredients | Colorimetric reaction of the drug with a tetrazolium salt |

Comparative Research on Tetrazolium Salts and Formazan Products

Evaluation of Water-Soluble vs. Water-Insoluble Formazan (B1609692) Products in Assay Design

A fundamental distinction among tetrazolium salts lies in the solubility of their formazan products. This property dictates the procedural steps of an assay and can impact its accuracy and convenience.

Water-Insoluble Formazan Products:

The archetypal tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to a purple formazan that is insoluble in water. semanticscholar.orgcreative-bioarray.com This insolubility necessitates a solubilization step, typically involving the addition of an organic solvent like dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals before absorbance can be measured. semanticscholar.orgnih.gov While effective, this additional step can introduce potential errors, such as incomplete solubilization or cell loss during medium removal, and it makes kinetic or real-time measurements challenging. nih.gov The formazan produced by Neo-tetrazolium is also water-insoluble.

Water-Soluble Formazan Products:

To overcome the limitations of MTT, a second generation of tetrazolium salts was developed, which produce water-soluble formazan products. ed.ac.ukelsevierpure.com These include XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium). creative-bioarray.comnih.gov The water solubility of their formazans eliminates the need for a solubilization step, simplifying the assay protocol and allowing for direct measurement of absorbance in the culture medium. nih.gov This feature is particularly advantageous for high-throughput screening and for assays where cells need to be monitored over time.

| Property | Water-Insoluble Formazan (e.g., from MTT, Neo-tetrazolium) | Water-Soluble Formazan (e.g., from XTT, MTS, WST-8) |

|---|---|---|

| Assay Procedure | Requires a solubilization step with an organic solvent. | No solubilization step required; direct measurement. |

| Procedural Complexity | More complex, with additional pipetting and incubation steps. | Simpler and faster protocol. |

| Potential for Error | Higher potential for error due to incomplete solubilization and cell loss. | Reduced potential for procedural errors. |

| Kinetic Studies | Difficult to perform as the solubilization step terminates the reaction. | Well-suited for kinetic and real-time measurements. |

| Throughput | Less suitable for high-throughput screening. | Ideal for high-throughput applications. |

Comparative Sensitivity and Specificity of Different Tetrazolium Probes

The sensitivity and specificity of a tetrazolium probe are paramount for obtaining reliable and meaningful data. These characteristics can vary significantly between different tetrazolium salts and are often dependent on the cell type and experimental conditions.

While direct quantitative comparisons of Neo-tetrazolium with the more common tetrazolium salts are not extensively available in the literature, a study on the histochemical localization of NADP-dependent dehydrogenase activity compared Neo-tetrazolium with nitro blue tetrazolium (nitro-BT), tetranitro-BT, and BPST. nih.gov The findings indicated that nitro-BT and tetranitro-BT, when used with an electron carrier, provided localization patterns that were in better agreement with the known sites of enzyme activity compared to Neo-tetrazolium and BPST. nih.gov This suggests that for certain applications requiring precise localization of enzyme activity, Neo-tetrazolium may be less specific.

In the broader context of cell viability and cytotoxicity assays, the sensitivity of various tetrazolium probes has been a subject of investigation. For instance, in studies with the protozoan parasite Leishmania, WST-8 was found to be more sensitive than MTT and XTT for quantifying the parasites. nih.gov The absorbance values obtained with WST-8 were significantly higher than those from the other two assays under the same conditions. nih.gov Generally, the sensitivity of tetrazolium assays can detect between 200 to 1,000 cells per well, though this is highly dependent on the metabolic rate of the cells being studied. promega.com

| Tetrazolium Probe | Relative Sensitivity | Specificity Notes |

|---|---|---|

| Neo-tetrazolium | Data not widely available for direct comparison with other probes in viability assays. | In histochemical studies, showed less precise localization of NADP-dependent dehydrogenase activity compared to Nitro-BT and Tetranitro-BT. nih.gov |

| MTT | Considered a standard, but may be less sensitive than newer probes. | Reduction is linked to metabolic activity, primarily by intracellular NADH and NADPH. conicet.gov.ar |

| XTT | Often more sensitive than MTT. | Reduced at the cell surface, requiring an electron mediator. Can be affected by substances in the culture medium. |

| MTS | Generally more sensitive than MTT. | Reduced at the cell surface in the presence of an electron mediator. |

| WST-8 | Demonstrated higher sensitivity than MTT and XTT in some studies, such as with Leishmania. nih.gov | Reduced extracellularly, with the reaction facilitated by an electron mediator. |

Influence of Electron Acceptors and Coupling Reagents on Assay Performance

The efficiency of formazan production can be significantly influenced by the presence of intermediate electron acceptors. These molecules act as a shuttle, transferring electrons from cellular reducing agents, such as NADH and NADPH, to the tetrazolium salt.

For tetrazolium salts that are not readily cell-permeable, like XTT and WST-8, an intermediate electron acceptor is often required for efficient reduction. nih.govresearchgate.net Phenazine (B1670421) methosulfate (PMS) and its more stable analogue, 1-methoxy PMS, are commonly used for this purpose. nih.govnih.gov These compounds facilitate the transfer of electrons at the cell surface, leading to the reduction of the extracellular tetrazolium salt. researchgate.net

The choice and concentration of the electron acceptor can impact the assay's performance. For example, the combination of XTT with PMS was found to be unstable, leading to crystal formation and poor assay precision. nih.gov In contrast, the MTS/PMS mixture was stable and provided more reliable results. nih.gov

The reduction of Neo-tetrazolium can also be influenced by the presence of electron carriers. In studies of dehydrogenase activity, the transfer of reducing equivalents from an exogenous electron carrier to Neo-tetrazolium was suggested to proceed via cellular electron transport systems. nih.gov Furthermore, the reduction of Neo-tetrazolium was found to be inhibited by oxygen, and this inhibition was not reversible with azide, unlike what was observed with nitro-BT and tetranitro-BT. nih.govnih.gov This suggests a different mechanism of electron transfer and a sensitivity to oxygen levels that should be considered in assay design.

The term "coupling reagents" is more pertinent to fields like peptide synthesis and is not typically used in the context of tetrazolium-based assays. The relevant components influencing these assays are the electron acceptors or mediators that facilitate the redox reaction.

| Tetrazolium Salt | Requirement for Electron Acceptor | Common Electron Acceptors | Notes on Performance |

|---|---|---|---|

| Neo-tetrazolium | Can be reduced with or without an exogenous carrier, but the mechanism differs. | Not specified in all contexts, but studies have used exogenous carriers. | Reduction is sensitive to oxygen, an effect not reversed by azide. nih.govnih.gov |

| MTT | Generally not required as it is cell-permeable and reduced intracellularly. | N/A | Reduction is primarily dependent on intracellular NADH and NADPH levels. conicet.gov.ar |

| XTT | Required for efficient reduction. | Phenazine methosulfate (PMS) | The XTT/PMS mixture can be unstable, affecting assay precision. nih.gov |

| MTS | Required for efficient reduction. | Phenazine methosulfate (PMS) | The MTS/PMS mixture is generally stable and provides reliable results. nih.gov |

| WST-8 | Required for efficient reduction. | 1-methoxy PMS | The use of a stable electron mediator enhances assay performance. nih.gov |

Challenges, Limitations, and Future Research Directions for Neo Tetrazolium, Diformazan Studies

Methodological Interferences and Mitigation Strategies in Tetrazolium-Based Assays

Tetrazolium-based assays, including those using neo-tetrazolium, are susceptible to various interferences that can impact the accuracy and reliability of the results. These interferences can stem from the sample matrix, experimental conditions, and the inherent chemical properties of the compounds being tested.

The chemical environment in which the neo-tetrazolium reduction occurs can significantly influence the rate and extent of diformazan formation. The composition of the cell culture medium, for instance, plays a critical role. The presence of reducing agents, such as ascorbic acid, cysteine, and glutathione (B108866) (GSH) in the media can lead to the non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal. Furthermore, the pH of the medium can accelerate this autoreduction, with basic conditions showing a higher correlation with non-specific formazan (B1609692) formation. semanticscholar.org

Experimental parameters such as incubation time, temperature, and cell density also require careful optimization. nih.gov Prolonged incubation times can lead to nutrient depletion and changes in cellular metabolism, which in turn affect the rate of tetrazolium reduction. nih.gov Similarly, temperature fluctuations can alter enzyme kinetics and cellular metabolic rates. Establishing optimal cell densities is crucial to ensure that the resulting formazan signal falls within the linear range of detection for the spectrophotometer. nih.gov

The table below summarizes key experimental parameters and their potential impact on tetrazolium-based assays.

| Parameter | Potential Impact on Assay Results | Mitigation Strategies |

| Culture Medium Composition | Presence of reducing agents can cause non-enzymatic reduction of neo-tetrazolium. Phenol (B47542) red can interfere with colorimetric readings. | Use of specially formulated media depleted of interfering reducing agents. Use of phenol red-free media. nih.gov |

| pH | Basic pH can accelerate the autoreduction of tetrazolium salts. | Maintain a stable, physiological pH throughout the experiment. |

| Incubation Time | Can affect nutrient availability and cellular metabolic state, leading to non-linear formazan production. | Optimize incubation time for each cell line and experimental condition to ensure linearity. |

| Temperature | Influences enzymatic activity and cellular metabolism. | Maintain a constant and optimal temperature during the assay. |

| Cell Density | Too high or too low cell numbers can result in signals outside the linear range of detection. | Determine the optimal seeding density for each cell line to ensure a linear dose-response. |

Non-specific reduction of neo-tetrazolium and the resulting background noise are significant challenges that can obscure the true biological activity being measured. Certain compounds, particularly those with antioxidant properties like flavonoids, can directly reduce tetrazolium salts in the absence of viable cells, leading to false-positive results. This is a critical consideration when screening natural product libraries or other compounds with inherent reducing potential.

Nanomaterials are another class of substances that can interfere with tetrazolium-based assays. researchgate.net Their optical properties can interfere with absorbance readings, and some metallic nanoparticles can directly catalyze the reduction of tetrazolium salts. researchgate.netmdpi.com

To mitigate these interferences, several strategies can be employed:

Cell-free controls: Running parallel assays in the absence of cells but in the presence of the test compound can help identify and quantify any direct reduction of the tetrazolium salt by the compound itself. researchgate.net

Washing steps: For assays involving adherent cells, washing the cells to remove the test compound before adding the tetrazolium reagent can minimize direct chemical interference. researchgate.net

Alternative solvents: In cases of interference from nanomaterials, using alternative solvents to dissolve the formazan product may help reduce background absorbance. researchgate.net

Alternative assays: When significant interference is observed and cannot be easily mitigated, employing an alternative viability assay that operates on a different principle (e.g., measuring ATP content or protease activity) is recommended. nih.gov

Advancements in Assay Design and Automation for High-Throughput Research

The demand for screening large compound libraries in drug discovery and other fields has driven significant advancements in the design and automation of tetrazolium-based assays. mdpi.com Miniaturization of the assay format from standard 96-well plates to 384- and even 1536-well plates has drastically increased throughput and reduced reagent consumption. nih.gov

Automation plays a pivotal role in modern high-throughput screening (HTS). mdpi.com Robotic liquid handling systems can perform precise and repeatable additions of cells, compounds, and reagents, minimizing human error and variability. Automated plate readers with high-speed capabilities can rapidly quantify the formazan product in thousands of wells. This integration of miniaturization and automation has made it possible to screen vast chemical libraries in a time- and cost-effective manner. nih.govnih.gov

Recent developments in HTS also include the use of three-dimensional (3D) cell models, such as spheroids and organoids, which more accurately mimic the in vivo environment. nih.gov Adapting tetrazolium-based assays for these 3D models is an active area of research, aiming to improve the predictive power of in vitro screening. nih.gov

Exploration of Novel Chemical Modifications for Enhanced Performance and Specificity

While neo-tetrazolium is a valuable tool, there is ongoing research into the synthesis of novel tetrazolium derivatives with improved properties. The goal of these chemical modifications is to enhance the performance and specificity of the resulting assays.

One area of focus is the development of "second generation" tetrazolium salts that produce water-soluble formazans. researchgate.netnih.gov This eliminates the need for a solubilization step, simplifying the assay protocol and making it more amenable to automation. nih.gov These newer compounds, such as XTT and WST-1, often have a net negative charge, which makes them largely cell-impermeable. researchgate.netnih.gov Their reduction is believed to occur at the cell surface via trans-plasma membrane electron transport. researchgate.net

Another avenue of exploration is the design of tetrazolium compounds that can be tuned for specific biological applications. nih.gov By modifying the substituents on the tetrazole ring, it is possible to alter the reduction potential of the compound, making it more or less susceptible to reduction by specific cellular pathways. nih.gov This could lead to the development of assays that can probe specific aspects of cellular metabolism with greater precision. For instance, tetrazolium derivatives are being designed as pro-chelators that can be activated within the reducing environment of cancer cells to interfere with iron metabolism. nih.gov

The table below highlights some examples of novel tetrazolium derivatives and their intended improvements.

| Tetrazolium Derivative Class | Intended Improvement | Potential Application |

| Water-Soluble Formazan Producers | Simplified assay protocol (no solubilization step) | High-throughput screening |

| Tunable Reduction Potentials | Increased specificity for certain cellular reductases | Probing specific metabolic pathways |

| Fluorescent Formazan Producers | Increased sensitivity and potential for multiplexing | Advanced cell imaging and analysis |

| Targeted Tetrazolium Salts | Delivery to specific cellular compartments | Studying organelle-specific metabolic activity |

Expanding the Scope of Research Applications in Emerging Scientific Fields

The versatility of neo-tetrazolium and its derivatives continues to drive their application in new and emerging scientific fields. Beyond traditional cell viability and cytotoxicity assays, these compounds are finding use in diverse areas of research.

In the field of environmental science and toxicology , neo-tetrazolium-based assays are used to assess the toxicity of environmental pollutants and nanoparticles. chemimpex.com These assays provide a rapid and cost-effective way to screen for the potential harmful effects of various substances on living organisms.

In pharmaceutical development , these assays are indispensable for evaluating the efficacy of new drug candidates. chemimpex.com They are used in all stages of the drug discovery pipeline, from initial high-throughput screening of large compound libraries to more detailed mechanistic studies.

The development of novel tetrazolium-based probes is also opening up new possibilities in bioimaging . Formazans with fluorescent properties could enable the visualization of metabolic activity in living cells with high spatial and temporal resolution. This could provide valuable insights into a wide range of biological processes, from normal cellular function to disease progression.

Furthermore, the synthesis of novel tetrazole derivatives with specific biological activities is an active area of research. nih.govnih.govmdpi.comresearchgate.net These compounds are being investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. nih.gov

The continued exploration of the chemistry and biology of neo-tetrazolium and its derivatives promises to yield even more innovative tools and applications in the future, furthering our understanding of complex biological systems and aiding in the development of new technologies and therapies.

Q & A

Q. How can computational modeling improve the interpretation of conflicting data in tetrazolium reduction kinetics?

- Modeling Approaches :

- Apply Michaelis-Menten kinetics to distinguish enzymatic vs. non-enzymatic reduction pathways .

- Use multivariate analysis to identify confounding variables (e.g., pH, temperature) in high-throughput screens .

Data Contradiction Analysis

-

Issue : Inconsistent formazan quantitation across spectrophotometric vs. microscopic methods.

-

Issue : NBT assays overestimate ROS in hypoxic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.